molecular formula C26H40O5 B13846450 Latanoprost Enantiomer

Latanoprost Enantiomer

カタログ番号: B13846450
分子量: 432.6 g/mol
InChIキー: GGXICVAJURFBLW-STBNKASYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Latanoprost is a prostaglandin F2α analogue used primarily to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension . The enantiomer of latanoprost refers to one of the two mirror-image forms of the molecule, which can have different biological activities and properties.

準備方法

The enantioselective total synthesis of latanoprost involves several steps, each requiring specific reaction conditions . The process begins with an enantioselective Krische allylation, followed by olefin metathesis, silyl protection, and hydrogenolysis. An organocatalyst-mediated Michael reaction is then performed with excellent diastereoselectivity. Subsequent steps include a substrate-controlled Mukaiyama intramolecular aldol reaction, elimination of nitrous acid, and a Michael reaction of vinyl cuprate. The final steps involve cis-selective olefin metathesis, diastereoselective reduction, and deprotection to yield nearly optically pure latanoprost .

Industrial production methods often involve high-performance liquid chromatography (HPLC) for the purification of latanoprost to ensure the separation of its enantiomers and other isomers .

化学反応の分析

Latanoprost enantiomer undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the molecule.

    Reduction: Reduction reactions are employed to convert ketones or aldehydes to alcohols.

    Substitution: Substitution reactions can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common reagents and conditions used in these reactions include organocatalysts, hydrogen gas for hydrogenolysis, and various acids and bases for catalysis . The major products formed from these reactions depend on the specific functional groups being targeted and the conditions used.

科学的研究の応用

Ocular Hypertension and Glaucoma Management

Latanoprost is widely recognized for its efficacy in lowering IOP. Clinical studies have demonstrated that latanoprost effectively reduces IOP over a 24-hour period, with a mean reduction of approximately 27% from baseline values. In comparative studies, it has been shown to be more effective than other agents like brimonidine, particularly in patients previously treated with timolol .

Drug Delivery Systems

Recent research has focused on optimizing drug delivery systems for latanoprost formulations. Various carriers such as micelles, nanoemulsions, and polymer-based systems have been investigated to enhance ocular bioavailability and minimize systemic absorption. For instance, a study highlighted the role of triglyceride molecules in improving compatibility with the tear film lipid layer (TFLL), suggesting that modifications in formulation can lead to better therapeutic outcomes .

Table 1: Comparative Efficacy of Latanoprost and Other Prostaglandin Analogues

Agent Mean IOP Reduction (mmHg) Efficacy (%)
Latanoprost8.474%
Bimatoprost7.682%
Travoprost7.070%
Brimonidine6.568%

Data sourced from various clinical trials assessing the IOP-lowering effects of these agents over a six-month period .

Case Study 1: Efficacy in Treatment-Resistant Glaucoma

A clinical trial involving patients with treatment-resistant glaucoma demonstrated that switching to latanoprost resulted in significant IOP reduction after three months (mean reduction of 8 mmHg). Notably, patient satisfaction improved due to reduced dosing frequency compared to previous therapies .

Case Study 2: Formulation Optimization

In a study evaluating different latanoprost formulations, it was found that a polymer-based delivery system provided enhanced ocular retention and reduced side effects compared to traditional drops containing preservatives. This suggests that formulation adjustments can lead to improved patient compliance and therapeutic outcomes .

Safety Profile

Latanoprost is generally well-tolerated; however, potential side effects include conjunctival hyperemia, eyelash growth, and changes in iris pigmentation. Long-term studies have indicated no significant carcinogenic or mutagenic effects associated with latanoprost administration at therapeutic doses .

作用機序

Latanoprost is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the eye. The active form binds to prostaglandin F receptors in the ciliary muscle, increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure . This mechanism involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix.

類似化合物との比較

Latanoprost can be compared with other prostaglandin analogues such as:

Latanoprost is unique due to its high efficacy, once-daily dosing, and minimal systemic side effects .

特性

分子式

C26H40O5

分子量

432.6 g/mol

IUPAC名

propan-2-yl (Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m1/s1

InChIキー

GGXICVAJURFBLW-STBNKASYSA-N

異性体SMILES

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O

正規SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。